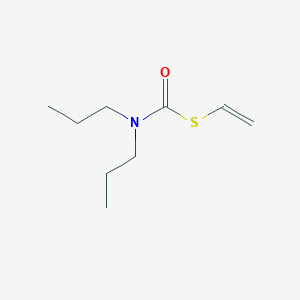S-Ethenyl dipropylcarbamothioate
CAS No.: 101622-02-0
Cat. No.: VC19187271
Molecular Formula: C9H17NOS
Molecular Weight: 187.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 101622-02-0 |
|---|---|
| Molecular Formula | C9H17NOS |
| Molecular Weight | 187.30 g/mol |
| IUPAC Name | S-ethenyl N,N-dipropylcarbamothioate |
| Standard InChI | InChI=1S/C9H17NOS/c1-4-7-10(8-5-2)9(11)12-6-3/h6H,3-5,7-8H2,1-2H3 |
| Standard InChI Key | CHWUJYMFPBAARB-UHFFFAOYSA-N |
| Canonical SMILES | CCCN(CCC)C(=O)SC=C |
Introduction
Chemical Identity and Nomenclature Clarification
Structural Characteristics
EPTC (CAS 759-94-4) is systematically named as S-ethyl dipropylcarbamothioate, with the molecular formula C₉H₁₉NOS and a molar mass of 189.32 g/mol . The molecule consists of a dipropylcarbamoyl group (–N(Pr)₂C(O)–) linked to a thioethyl moiety (–S–CH₂CH₃). X-ray crystallography and spectroscopic analyses confirm a planar carbamothioate group, with the sulfur atom exhibiting nucleophilic character due to lone pair availability .
Common Misconceptions
The term "S-Ethenyl" occasionally appears in non-peer-reviewed sources, likely arising from typographical errors or misinterpretation of the ethyl group. Ethenyl (vinyl, CH₂=CH–) substitution would alter the molecular formula to C₉H₁₇NOS and significantly impact physicochemical properties. Regulatory databases and chemical inventories uniformly identify the compound as S-ethyl derivatives .
Physicochemical Properties
EPTC's herbicidal efficacy is closely tied to its physical and chemical characteristics, which influence environmental mobility and application methods:
These properties underscore EPTC's volatility (vapor pressure > 1 Pa) and moderate hydrophobicity, necessitating soil incorporation post-application to minimize atmospheric loss . The compound's stability in aqueous environments (pH 5–9) and susceptibility to oxidative degradation are critical for its environmental persistence profile .
Synthesis and Industrial Production
Conventional Synthetic Routes
EPTC is synthesized via two primary methods:
-
Phosgene Route: Dipropylamine reacts with phosgene (COCl₂) to form dipropylcarbamoyl chloride, which subsequently undergoes nucleophilic substitution with ethanethiol .
-
Thionyl Chloride Method: Direct reaction of dipropylamine with ethylthionoyl chloride (Cl–S–CH₂CH₃) in alkaline conditions, bypassing intermediate isolation .
The phosgene method dominates industrial production despite safety concerns, achieving yields >85% with optimized reaction stoichiometry .
Byproduct Management
Synthesis generates HCl gas, necessitating scrubbers to prevent equipment corrosion. Recent advances employ continuous-flow reactors to enhance heat dissipation and reduce byproduct formation .
Agricultural Applications and Mechanism of Action
Target Crops and Weeds
EPTC is registered for use in corn, cotton, citrus orchards, and sugar beet systems, controlling monocot weeds (e.g., Echinochloa crus-galli) and broadleaf species (e.g., Portulaca oleracea) . Application rates range from 1.0–3.0 kg/ha, depending on soil organic matter content .
Biochemical Inhibition Pathways
EPTC inhibits acetyl-CoA carboxylase (ACCase) and fatty acid elongation in susceptible plants, disrupting lipid biosynthesis. Metabolic activation via cytochrome P-450 enzymes converts EPTC to sulfoxide derivatives, which alkylate glutathione and deplete cellular thiol pools .
Environmental Fate and Microbial Degradation
Abiotic Degradation
Hydrolysis half-lives range from 14 days (pH 9) to >1 year (pH 5), with photolytic cleavage of the C–S bond contributing to field dissipation . Volatilization accounts for 15–30% of applied EPTC in low-organic soils .
Biodegradation Pathways
Rhodococcus sp. strain NI86/21 employs a cytochrome P-450 system (ThcB) to oxidize EPTC to water-soluble metabolites. Aldehyde dehydrogenases further catabolize intermediates into CO₂ and propionaldehyde, enabling complete mineralization within 21 days in aerobic soils .
Recent Advances and Research Directions
Safener Synergism
Co-application with dichlormid reduces EPTC phytotoxicity in maize by inducing glutathione-S-transferase (GST) activity, enhancing herbicide detoxification in crops .
Nanoformulation Development
Encapsulation in chitosan-polyacrylate nanoparticles (200–300 nm) decreases volatilization by 40% and extends soil residual activity to 60 days, addressing key limitations of conventional formulations .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume